molecular formula C13H14ClFN4O2S B2525119 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795084-74-0

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No. B2525119
M. Wt: 344.79
InChI Key: RZQVOVLIIGZZPU-UHFFFAOYSA-N
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Description

The compound "1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" is a structurally complex molecule that is part of a broader class of compounds featuring a piperidine sulfonamide core. This core structure is of significant interest due to its biological activity, particularly in relation to the human beta(3)-adrenergic receptor (AR) . The presence of a sulfonamide group attached to a piperidine ring is a recurring motif in compounds that have been synthesized and evaluated for various biological activities, including as agonists for the beta(3) receptor , inhibitors of enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) , and antimicrobial agents against pathogens affecting tomato plants .

Synthesis Analysis

The synthesis of related piperidine sulfonamide derivatives typically involves the coupling of a sulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by various substitution reactions to introduce different functional groups . For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting the parent compound with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques, and in some cases, confirmed by X-ray crystallographic studies . For instance, the crystal structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of piperidine sulfonamide derivatives is influenced by the nature of the substituents attached to the core structure. The introduction of different functional groups can lead to a variety of chemical reactions, which can be exploited to synthesize a wide range of biologically active compounds. For example, the presence of a free carboxylic acid group or N-alkyl substitution on the piperidine ring can significantly affect the potency and selectivity of the compounds as beta(3) agonists . Additionally, the nature of substitutions on the benzhydryl and sulfonamide rings has been shown to influence the antibacterial activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the electron distribution within the molecule, potentially impacting its interaction with biological targets. The sulfonamide group is known for its ability to form hydrogen bonds, which can be crucial for the biological activity of these compounds . The synthesized compounds' bioactivity against various enzymes and pathogens suggests that their physical and chemical properties are conducive to interacting with biological systems .

Scientific Research Applications

Antimicrobial Activity

Research by Vinaya et al. (2009) discusses the synthesis of derivatives related to the compound , demonstrating significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This indicates its potential utility in developing plant protection agents (Vinaya et al., 2009).

Anti-diabetic Applications

A study by ur-Rehman et al. (2018) synthesized derivatives of 1,2,4-triazoles, including compounds structurally related to the chemical , and evaluated them for their potential in treating type II diabetes. These compounds exhibited significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for diabetes management (ur-Rehman et al., 2018).

Multidrug-Resistant Tuberculosis (MDR-TB)

Jayachandra et al. (2018) identified several related substances during the analysis of a drug substance for MDR-TB. This research underscores the compound's relevance in the synthesis and characterization of substances related to tuberculosis treatment (Jayachandra et al., 2018).

Macrocyclic Chelates Synthesis

Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and other macrocycles, a process relevant to the synthesis of mixed-side-chain macrocyclic chelates. This method, involving compounds similar to the one , highlights its importance in creating new chelating agents with potential applications in medicinal chemistry (van Westrenen & Sherry, 1992).

Central Nervous System (CNS) Agents

Research by Perregaard et al. (1992) into compounds structurally related to the subject compound demonstrated significant activity against dopamine D-2 and serotonin 5-HT2 receptors, pointing to its potential in developing atypical neuroleptics (Perregaard et al., 1992).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVOVLIIGZZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

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